Suberylglycine is a dicarboxylic acylglycine that serves as a critical biomarker for diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism. Its primary procurement context is as a high-purity analytical standard for use in clinical and research laboratories. The quantification of suberylglycine, typically alongside other acylglycines like hexanoylglycine in urine or plasma, is essential for the accurate identification of MCAD deficiency, particularly in newborn screening programs where timely diagnosis is crucial.
In mass spectrometry-based diagnostic testing, chemical identity is absolute. Substituting Suberylglycine with a close analog, such as Adipoylglycine (C6 dicarboxylic acylglycine) or Sebacoylglycine (C10 dicarboxylic acylglycine), is not viable. Analytical methods like LC-MS/MS rely on the unique mass-to-charge ratio (m/z) and specific chromatographic retention time of Suberylglycine (a C8 dicarboxylic acylglycine) to differentiate it from other metabolites. Using an incorrect analog as a calibrator or control would invalidate the assay, leading to failed diagnoses, as the specific elevation of the C8 species is the key diagnostic marker for MCAD deficiency. Therefore, for any application involving the quantitative analysis of metabolic profiles for fatty acid oxidation disorders, only the exact Suberylglycine molecule ensures the required analytical specificity and accuracy.
In patients with confirmed MCAD deficiency, urinary suberylglycine levels are significantly elevated compared to healthy controls and patients with other metabolic disorders. A large retrospective study documented the quantitative increases, establishing clear diagnostic ranges. For example, in one study of an asymptomatic neonate with MCAD deficiency, quantitative analysis showed a marked increase in suberylglycine. While other acylglycines like hexanoylglycine are also primary markers, the combined profile, including suberylglycine, provides a highly specific diagnostic signature. This contrasts with subjects on medium-chain triglyceride (MCT) diets, who may also excrete suberylglycine, but the concurrent elevation of hexanoylglycine and phenylpropionylglycine is specific to MCAD deficiency, making a multi-analyte standard panel essential for differential diagnosis.
| Evidence Dimension | Urinary Biomarker Concentration |
| Target Compound Data | Significantly increased urinary excretion in MCAD deficiency patients. |
| Comparator Or Baseline | Healthy controls and patient controls with other diseases show baseline or undetectable levels (unless on MCT-oil supplements). |
| Quantified Difference | While specific fold-changes vary, the presence of suberylglycine alongside hexanoylglycine is a key differentiator that clearly separates MCAD patients from controls. |
| Conditions | Quantitative analysis of urine samples via stable isotope dilution mass spectrometry (GC-MS or LC-MS/MS). |
Procuring high-purity Suberylglycine is non-negotiable for creating accurate calibrators and controls to reliably distinguish pathological states from healthy or diet-related metabolic variations.
Suberylglycine is fully compatible with standard derivatization and analysis protocols used in clinical laboratories for acylglycine profiling. Validated UPLC-MS/MS methods demonstrate excellent performance for a panel of acylglycines, including suberylglycine. Such methods, which are the gold standard in clinical chemistry, achieve high specificity and linearity, with coefficients of variation (CV%) for precision and accuracy typically well within the acceptable range of ±15%. The defined chromatographic behavior and mass fragmentation of a pure suberylglycine standard are prerequisites for developing and validating these robust, high-throughput assays required for newborn screening and clinical diagnostics.
| Evidence Dimension | LC-MS/MS Method Validation Parameters |
| Target Compound Data | Amenable to established UPLC-MS/MS methods for acylglycine panels, which demonstrate linearity (r² ≥ 0.99), precision (CV ≤ 15%), and accuracy (±15% relative error). |
| Comparator Or Baseline | FDA and ICH guidelines for bioanalytical method validation, which set the standard for acceptable performance in clinical testing. |
| Quantified Difference | Performance of methods analyzing suberylglycine meets the rigorous industry standards for clinical diagnostic assays. |
| Conditions | UPLC-MS/MS analysis of derivatized acylglycines extracted from urine, validated according to established clinical laboratory guidelines. |
This compound is a known-good analyte for standard clinical platforms, ensuring that procurement will lead to successful integration into existing laboratory workflows without costly or time-consuming redevelopment.
The gold-standard for quantifying endogenous metabolites like suberylglycine is stable-isotope dilution mass spectrometry, which requires a non-labeled (native) analytical standard for calibration and quality control. This native standard is used to create the calibration curve against which the unknown sample, spiked with a heavy-isotope-labeled internal standard, is measured. The accuracy of the entire assay is therefore directly dependent on the purity and verified identity of the native Suberylglycine standard. Procuring a well-characterized standard (e.g., ≥97% purity by HPLC) prevents inaccurate calibration curves, ensuring the final reported patient concentrations are reliable.
| Evidence Dimension | Purity & Role in Assay Calibration |
| Target Compound Data | Serves as the essential non-labeled reference material for calibration curves in stable-isotope dilution assays. |
| Comparator Or Baseline | A crude mixture, unverified material, or a chemically similar analog would introduce significant bias and variability, rendering the quantitative results clinically useless. |
| Quantified Difference | The difference between using a ≥97% pure standard and an uncharacterized material is the difference between a validatable clinical assay and an unreliable one. |
| Conditions | Use as a calibration standard in stable-isotope dilution mass spectrometry workflows for clinical sample analysis. |
Purchasing a certified analytical standard of Suberylglycine is a direct investment in assay accuracy and reproducibility, a fundamental requirement for clinical laboratory accreditation and reliable patient diagnostics.
The primary application is the preparation of calibrators and quality control (QC) samples for LC-MS/MS or GC-MS assays used in newborn screening and clinical chemistry labs to diagnose MCAD deficiency. Its verified purity is essential for establishing accurate assay ranges and ensuring test results meet clinical standards.
For research and development in clinical diagnostics, Suberylglycine is the required reference material for validating new or modified analytical methods targeting acylglycines. This includes testing for specificity, linearity, matrix effects, and recovery to ensure the new method is robust and reliable for clinical use.
In a research context, Suberylglycine serves as a standard to identify and quantify metabolic changes in studies of fatty acid oxidation. It can be used to confirm the identity of peaks in untargeted metabolomics or as a quantitative standard in targeted studies investigating the biochemical effects of MCAD deficiency or related disorders.